molecular formula C6H6BrClFN B7980307 2-Bromo-5-fluoroaniline hydrochloride

2-Bromo-5-fluoroaniline hydrochloride

Cat. No. B7980307
M. Wt: 226.47 g/mol
InChI Key: IXLSBQAGQAGDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C6H6BrClFN and its molecular weight is 226.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-fluoroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Bromo-5-fluoroaniline hydrochloride can be achieved through a two-step process involving bromination and subsequent nucleophilic substitution.

Starting Materials
2-Fluoroaniline, Bromine, Hydrochloric acid, Sodium nitrite, Sodium acetate, Sodium sulfite, Sodium hydroxide, Wate

Reaction
Step 1: Bromination of 2-Fluoroaniline, In a fume hood, add 2-fluoroaniline (1 equivalent) to a round-bottom flask containing acetic acid (2 equivalents) and water. Cool the mixture to 0°C using an ice bath., Slowly add bromine (1.2 equivalents) dropwise to the mixture while stirring vigorously. The reaction mixture will turn yellow., After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours., Add sodium sulfite (2 equivalents) to the reaction mixture to quench any remaining bromine., Extract the product with ethyl acetate and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-bromo-5-fluoroaniline as a yellow solid., Step 2: Formation of 2-Bromo-5-fluoroaniline hydrochloride, Dissolve 2-bromo-5-fluoroaniline (1 equivalent) in hydrochloric acid (2 equivalents) and cool the mixture to 0°C using an ice bath., Add sodium nitrite (1.1 equivalents) to the mixture and stir for 30 minutes., Add a solution of sodium acetate (2 equivalents) in water dropwise to the reaction mixture while maintaining the temperature at 0°C., Add sodium hydroxide (2 equivalents) to the reaction mixture to adjust the pH to 8-9., Extract the product with ethyl acetate and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-Bromo-5-fluoroaniline hydrochloride as a white solid.

properties

IUPAC Name

2-bromo-5-fluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSBQAGQAGDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoroaniline hydrochloride

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